molecular formula C20H22N2O2S2 B2429010 2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-72-2

2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2429010
CAS No.: 863511-72-2
M. Wt: 386.53
InChI Key: IRXMKXOOTGTPEX-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and multiple methyl groups. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple methyl groups and sulfonamide moiety enhance its stability and reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-14-11-15(2)19(16(3)12-14)26(23,24)21-10-9-18-13-25-20(22-18)17-7-5-4-6-8-17/h4-8,11-13,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXMKXOOTGTPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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